molecular formula C3H7NO3 B559523 L-Serine CAS No. 56-45-1

L-Serine

Cat. No.: B559523
CAS No.: 56-45-1
M. Wt: 105.09 g/mol
InChI Key: MTCFGRXMJLQNBG-REOHCLBHSA-N
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Description

Definition and Classification Within Amino Acid Taxonomy

This compound belongs to the classification of alpha-amino acids, characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group. The systematic chemical name for this compound is (S)-2-amino-3-hydroxypropanoic acid, reflecting its stereochemical configuration and functional group arrangement. Within the broader taxonomy of amino acids, this compound is categorized as a polar, uncharged amino acid at physiological pH, distinguishing it from basic, acidic, and nonpolar amino acid families.

The molecular structure of this compound consists of a central carbon atom bonded to four distinct chemical groups: a carboxyl group (-COOH), an amino group (-NH₂), a hydrogen atom, and a hydroxymethyl group (-CH₂OH) serving as the side chain. This hydroxymethyl side chain confers the polar character that defines this compound's chemical behavior and biological interactions. The compound's molecular formula C₃H₇NO₃ corresponds to a molecular weight of 105.0926 daltons, making it one of the smaller proteinogenic amino acids.

Property Value Source Reference
Molecular Formula C₃H₇NO₃
Molecular Weight 105.0926 Da
IUPAC Name (S)-2-amino-3-hydroxypropanoic acid
CAS Registry Number 56-45-1
Side Chain Type Hydroxymethyl (-CH₂OH)
Polarity Polar, uncharged
Hydrophobicity Hydrophilic

The stereochemical configuration of this compound follows the standard L-amino acid pattern, with the amino group positioned on the left side when the molecule is oriented in Fischer projection with the carboxyl group at the top. This L-configuration is the naturally occurring form found in proteins and represents the biologically active enantiomer. The existence of D-serine as a distinct enantiomer has been recognized in neurological systems, where it functions as a neuromodulator, although this form does not participate in standard protein synthesis.

Within the broader classification system used in biochemistry, this compound is grouped among the serine family amino acids, which includes compounds that share structural similarities or metabolic relationships. The compound belongs to the class of organic compounds known as serine and derivatives, encompassing molecules that contain serine or result from chemical modifications at the amino or carboxyl groups. This classification system facilitates the organization of biochemical knowledge and supports computational approaches to metabolic pathway analysis and drug discovery research.

The genetic encoding of this compound involves six different codons: UCU, UCC, UCA, UCG, AGU, and AGC, reflecting the degeneracy of the genetic code and providing redundancy that protects against certain types of mutations. This multiple codon assignment has evolutionary implications and has been studied as a marker for tracking protease evolution and phylogenetic relationships among different organism lineages. The codon usage patterns for serine show interesting variations across different enzyme families and have been utilized as evolutionary markers in studies of serine protease development.

Discovery and Early Research Milestones

The discovery of this compound represents one of the significant achievements in nineteenth-century biochemistry, marking an early milestone in the systematic identification and characterization of amino acids. Emil Cramer, a German chemist, first isolated this amino acid in 1865 through his investigation of silk protein components. Cramer's work involved the hydrolysis of sericin, a gelatin-like protein extracted from silk, which proved to be a particularly rich source of this previously unknown amino acid. The choice of silk as a research material was fortuitous, as this natural fiber contains exceptionally high concentrations of serine compared to many other protein sources, facilitating its initial isolation and characterization.

The nomenclature of serine reflects its origins in silk research, with Cramer deriving the name from the Latin word "sericum," meaning silk. This etymological connection between the amino acid's name and its source material follows a pattern common in early biochemical research, where newly discovered compounds were often named after their sources or prominent characteristics. The establishment of serine's structure required additional research efforts extending beyond Cramer's initial discovery, with the complete structural determination finally achieved in 1902, representing nearly four decades of cumulative research efforts.

Milestone Year Researcher Achievement Source Reference
First Isolation 1865 Emil Cramer Isolated from silk protein
Structural Determination 1902 Various researchers Complete structure established
Protein Source Identification 1865 Emil Cramer Identified sericin as rich source
Etymology Establishment 1865 Emil Cramer Named from Latin "sericum" (silk)

The early research methodologies employed in serine's discovery and characterization reflect the analytical limitations and approaches of nineteenth-century chemistry. Cramer's isolation procedure involved the alkaline hydrolysis of silk proteins, followed by crystallization and purification steps that were typical of contemporary organic chemistry practices. The process of structural elucidation required multiple analytical approaches and collaborative efforts among different research groups, highlighting the complexity of amino acid characterization before the development of modern spectroscopic techniques.

The significance of Cramer's discovery extended beyond the identification of a single amino acid, contributing to the broader understanding of protein composition and the diversity of amino acid structures. The recognition that proteins could be hydrolyzed to yield discrete amino acid components supported the emerging theories about protein structure and the fundamental units of biological macromolecules. This work laid groundwork for subsequent research into amino acid chemistry and protein biochemistry that would dominate biological research in the following century.

The timeline of serine research demonstrates the gradual accumulation of knowledge characteristic of scientific discovery in the pre-modern era. The gap between initial isolation in 1865 and complete structural determination in 1902 reflects both the technical challenges involved in structural chemistry and the collaborative nature of scientific progress during this period. The establishment of serine's structure represented a significant achievement in organic chemistry and provided a foundation for understanding its subsequent roles in metabolism and protein function that would be elucidated throughout the twentieth century.

Food source identification studies conducted in the years following Cramer's discovery revealed that serine is widely distributed in nature, with particularly high concentrations found in eggs, legumes, nuts, and various animal proteins. These findings supported the recognition of serine as a common constituent of biological systems and contributed to early understanding of amino acid distribution patterns in different food sources. The identification of diverse dietary sources helped establish the nutritional context for serine intake and supported subsequent research into its metabolic roles and requirements.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid
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InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
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InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)O
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Molecular Formula

C3H7NO3
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Related CAS

25821-52-7
Record name L-Serine homopolymer
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DSSTOX Substance ID

DTXSID301031857, DTXSID60883230
Record name (2S)-2-Amino-3-hydroxy-propanoic acid
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Molecular Weight

105.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
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Solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL
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Density

1.6 g/cu cm @ 22 °C
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS

CAS No.

56-45-1, 6898-95-9
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Melting Point

228 °C (decomposes), 228 °C
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Preparation Methods

Protein Hydrolysis and Chemical Synthesis

L-Serine was historically isolated from protein-rich sources like silk yarns, waste cocoons, and sericin through acid or alkaline hydrolysis. However, this method yields low concentrations (often <5% w/w) due to the complex mixture of amino acids requiring costly purification steps. Chemical synthesis routes, such as the Strecker synthesis, produce racemic Dthis compound, necessitating optical resolution to isolate the L-enantiomer—a process that increases production costs by 30–40%. These limitations underscored the need for stereospecific and high-yield alternatives.

Enzymatic Synthesis Using Threonine Aldolase

Mechanism and Microbial Sources

Threonine aldolase (EC 4.1.2.5) catalyzes the reversible condensation of glycine and formaldehyde into this compound, bypassing the requirement for tetrahydrofolate (THF) cofactors. This enzyme is endogenous to microorganisms such as Candida humicola, Bacterium cadaveris, and Arthrobacter simplex, which are cultivated in media containing L-threonine, phosphates, and yeast extract. For instance, Candida humicola ATCC 20264 achieves optimal enzyme activity at pH 8.5 and 30°C, producing 20 mg of this compound per 0.2 g of wet cells in 24 hours.

Reaction Optimization

Key parameters for maximizing yield include:

  • pH : 7.0–11.0 (optimal 8.5)

  • Temperature : 20–50°C (optimal 30°C)

  • Cofactors : Pyridoxal phosphate (0.001 M) and KCl (1 M) enhance reaction rates by 15–20%

  • Substrate Ratios : Equimolar glycine and formaldehyde (1 M each) prevent side reactions

The addition of sulfhydryl reagents like mercaptoethanol (0.1 M) stabilizes the enzyme, increasing yields from 18.5 mg to 21.4 mg under identical conditions.

Table 1: Threonine Aldolase-Mediated this compound Synthesis

MicroorganismpHTemperature (°C)Yield (mg/g cells)Key Additives
Candida humicola8.53020.0Pyridoxal phosphate
Arthrobacter simplex10.03021.4Mercaptoethanol
Escherichia coli7.53718.9KCl

Serine Hydroxymethyltransferase (SHMT) Systems

Enzyme Pretreatment and Oxygenation

SHMT (EC 2.1.2.1) catalyzes the THF-dependent conversion of glycine and formaldehyde to this compound. Escherichia coli MT-10350 (FERM P-7437) strains are pretreated with oxygen or air at ≤60°C to maintain dissolved oxygen ≥1 ppm, which increases SHMT activity by 40%. This step reduces competing serine deaminase (SD) activity, which degrades this compound.

Industrial-Scale Reaction Conditions

  • pH : 6.0–9.0 (optimal 7.5)

  • Temperature : 30–60°C (optimal 40–50°C)

  • Substrate Loading : Glycine at 5 M saturation; formaldehyde added incrementally as 37–43% formalin

  • Cofactors : THF (0.1 mM) and pyridoxal phosphate (0.05 mM) enhance conversion rates to 85–90%

Post-reaction, this compound is isolated by acidification (pH ≤5), filtration, and crystallization, achieving purity >98%.

Table 2: SHMT-Mediated this compound Production in E. coli

ParameterValueImpact on Yield
Pretreatment O₂ Level≥1 ppm+40% enzyme activity
Reaction Time20–30 hoursMaximal substrate conversion
Glycine Concentration5 MPrevents substrate inhibition
Formaldehyde AdditionIncrementalReduces enzyme denaturation

Comparative Analysis of Enzymatic Methods

Yield and Scalability

Threonine aldolase systems achieve yields of 20–21 mg/g cells without THF, making them cost-effective for small-scale production. In contrast, SHMT-based methods require THF but achieve higher volumetric productivity (≥90% conversion) suitable for industrial bioreactors.

Economic and Environmental Considerations

  • Raw Material Costs : Threonine aldolase uses inexpensive glycine ($1.50/kg) and formaldehyde ($0.80/kg), whereas SHMT requires THF ($120/g).

  • Waste Reduction : Enzymatic methods reduce chemical waste by 70% compared to hydrolysis .

Chemical Reactions Analysis

Glycine and One-Carbon Metabolism

L-serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), transferring a one-carbon unit to tetrahydrofolate (THF) :L serine+THFglycine+5 10 methylenetetrahydrofolate+H2O\text{L serine}+\text{THF}\leftrightarrow \text{glycine}+\text{5 10 methylenetetrahydrofolate}+\text{H}_2\text{O}

  • This reaction is critical for nucleotide synthesis and methylation processes .

Transsulfuration Pathway

This compound combines with homocysteine to form cystathionine, catalyzed by cystathionine β-synthase :L serine+homocysteinecystathionine+H2O\text{L serine}+\text{homocysteine}\rightarrow \text{cystathionine}+\text{H}_2\text{O}

  • This pathway links serine metabolism to cysteine and glutathione synthesis .

Conversion to D-Serine

Serine racemase (SR) catalyzes the reversible isomerization of this compound to D-serine, a co-agonist of NMDA receptors :L serineD serine\text{L serine}\leftrightarrow \text{D serine}

  • Kinetic Preference : Human SR produces pyruvate from this compound faster than D-serine .
  • Co-Factor : Pyridoxal-5-phosphate (PLP) enhances SR activity .

Oxidation by Periodate

In alkaline media, this compound reacts with periodate (IO₄⁻) to form 2-hydroxyethanal :C3H7NO3+IO4C2H4O2+NH3+CO2+IO3\text{C}_3\text{H}_7\text{NO}_3+\text{IO}_4^-\rightarrow \text{C}_2\text{H}_4\text{O}_2+\text{NH}_3+\text{CO}_2+\text{IO}_3^-Kinetic Parameters :

ParameterValue
Reaction OrderFirst-order in [Ser] and [IO₄⁻]
Activation Energy83.06 ± 2.23 kJ/mol
Entropy of Activation1.11 ± 7.36 J/K·mol

Dehydration to Pyruvate

Serine dehydratase converts this compound to pyruvate and ammonia :L serinepyruvate+NH3\text{L serine}\rightarrow \text{pyruvate}+\text{NH}_3

  • Predominant in the liver under high-protein conditions .

Alternative Route via Glycerate

This compound → glycerate → 2-phosphoglycerate, entering gluconeogenesis .

From Glycine and Methanol

Hydroxymethyltransferase catalyzes glycine and methanol to this compound :glycine+CH3OHL serine\text{glycine}+\text{CH}_3\text{OH}\rightarrow \text{L serine}

  • High-yield method used in commercial production .

Enzymatic Polymerization

Papain catalyzes the polymerization of this compound ethyl ester in aqueous media :nSer OEt(Ser)n+nEtOHn\text{Ser OEt}\rightarrow (\text{Ser})_n+n\text{EtOH}Optimal Conditions :

  • pH 7.0, 50°C, 24-hour reaction time.

Hydrogenation to Serinol

Catalytic hydrogenation reduces this compound to serinol :HOCH2CH NH2 CO2H+2H2HOCH2CH NH2 CH2OH+2H2O\text{HOCH}_2\text{CH NH}_2\text{ CO}_2\text{H}+2\text{H}_2\rightarrow \text{HOCH}_2\text{CH NH}_2\text{ CH}_2\text{OH}+2\text{H}_2\text{O}

Thermochemical Data

Protonation enthalpy and Gibbs free energy :

ReactionΔH (kJ/mol)ΔG (kJ/mol)
C₃H₆NO₃⁻ + H⁺ → C₃H₇NO₃1391 ± 221363 ± 13

Decomposition Mechanisms

  • Gas Phase : Dehydration and decarboxylation dominate, forming NH₃, CO₂, and acetaldehyde .
  • Crystalline Phase : Cyclization to diketopiperazine derivatives .

Mechanism of Action

L-serine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Phosphatase Inhibitors (e.g., Chlorpromazine, Sodium Vanadate)

L-Serine exhibits unique inhibitory properties against phosphatases, distinguishing it from other inhibitors. In studies targeting Mycobacterium tuberculosis SerB2 (MtSerB2), this compound demonstrated potent inhibition (IC₅₀ = 0.78 mM) compared to Chlorpromazine (IC₅₀ = 0.92 mM) and Sodium Vanadate (IC₅₀ = 2.5 mM) . However, its efficacy dropped drastically (IC₅₀ = 823.7 mM) when tested against the isolated PSP domain of MtSerB2, suggesting its binding specificity to regulatory ACT domains rather than the catalytic site . This contrasts with Chlorpromazine, which inhibits both full-length MtSerB2 and the PSP domain through non-competitive mechanisms .

Table 1: Inhibitory Potency of Compounds Against MtSerB2

Compound IC₅₀ (Full-Length MtSerB2) IC₅₀ (PSP Domain)
This compound 0.78 mM 823.7 mM
Chlorpromazine 0.92 mM 6.25 mM
Sodium Vanadate 2.5 mM 2.5 mM
Sodium Fluoride 3.0 mM 3.0 mM
Metabolic Pathway Efficiency (vs. Glycolysis)

This compound catabolism is highly energy-efficient. The conversion of this compound to pyruvate via this compound deaminase generates 15 ATP molecules per enzyme, yielding an ATP-to-enzyme ratio of 15:1 . This surpasses glycolysis, which produces 38 ATP molecules but requires ten enzymes (ATP-to-enzyme ratio = 3.8:1) . This efficiency highlights this compound’s role in rapid energy production under specific metabolic conditions.

Table 2: ATP Yield Comparison Between Pathways

Pathway ATP Produced Enzymes Required ATP/Enzyme Ratio
This compound Catabolism 15 1 15:1
Glycolysis 38 10 3.8:1
Derivatives and Hybrid Compounds
  • Phosphatidylserine : A phospholipid derived from this compound, phosphatidylserine shares neuroprotective and cognitive-enhancing effects but requires fatty acid conjugation for membrane integration .
  • NSAID-Serine Hybrids: Conjugating this compound with non-steroidal anti-inflammatory drugs (NSAIDs) enhances antioxidant and anti-inflammatory activities. For example, Compound 9 (a hybrid of this compound and NSAID derivatives) showed superior radical scavenging and hypolipidemic effects compared to parent compounds .
Amino Acids with Structural or Functional Similarities
  • D-Serine : A stereoisomer of this compound, D-serine acts as a co-agonist at NMDA receptors, influencing synaptic plasticity. Unlike this compound, D-serine synthesis requires serine racemase, which has a high Km (4–10 mM) for this compound, limiting its production under low serine conditions .
  • Glycine : Synthesized from this compound via serine hydroxymethyltransferase (SHMT), glycine shares roles in neurotransmission but lacks this compound’s direct involvement in phospholipid metabolism .
Therapeutic Implications and Contrasts
  • Neurodegenerative Diseases: While this compound supplementation improved neuropathy scores in hereditary sensory and autonomic neuropathy type 1 (HSAN1) , it exacerbated sphingolipid accumulation in SPTLC2-ALS patients, worsening symptoms .
  • Antioxidant Effects : this compound upregulates Nrf2 and heme oxygenase-1 (HO-1) in endothelial cells, reducing oxidative stress more effectively than classical antioxidants like vitamin C in specific contexts .

Biological Activity

L-serine is a non-essential amino acid that plays a critical role in various biological processes, particularly in the central nervous system (CNS). Its significance extends to metabolic pathways, neurotransmission, and potential therapeutic applications in neurological disorders. This article explores the biological activity of this compound, including its metabolic roles, mechanisms of action, and findings from recent research studies.

Metabolism and Synthesis

This compound is synthesized primarily in astrocytes from the glycolytic intermediate 3-phosphoglycerate through a series of enzymatic reactions. This process is crucial as this compound serves as a precursor for several biomolecules, including:

  • Proteins : Integral for cellular structure and function.
  • Nucleotides : Essential for DNA and RNA synthesis.
  • Sphingolipids : Important for cell membrane integrity and signaling.

The metabolic pathway for this compound synthesis connects glial metabolism with synaptic activity, highlighting its importance in maintaining CNS homeostasis .

This compound exerts its biological effects through several mechanisms:

  • Activation of Glycine Receptors : this compound acts as an agonist for glycine receptors, which are crucial for inhibitory neurotransmission in the CNS .
  • Neuroprotection : It has been shown to have anti-inflammatory properties and protect against neurodegeneration .
  • Regulation of NMDA Receptors : this compound is a precursor to D-serine, which is a co-agonist at NMDA receptors. This interaction is vital for synaptic plasticity and cognitive functions .

Clinical Applications and Case Studies

Recent studies have explored the therapeutic potential of this compound supplementation in various neurological conditions:

  • GRIN2B-related Neurodevelopmental Disorders :
    • A clinical trial involving children with GRIN2B mutations showed that this compound supplementation improved neurological symptoms such as hyperactivity and attention deficits. The study utilized innovative outcome measures to assess developmental skills over multiple treatment cycles .
    Study ParameterDescription
    ParticipantsChildren with GRIN2B mutations
    Treatment DurationTwo cycles of 6 months
    Primary OutcomePerceive-Recall-Plan-Perform Assessment
    Secondary OutcomesSeizure logs, EEGs, Pediatric Quality of Life Inventory
  • Neurological Deficits Due to Serine Deficiency :
    • Research indicates that genetic defects leading to reduced this compound production result in severe neurological abnormalities. Supplementation has been proposed to restore normal levels and improve clinical outcomes in affected individuals .
  • Alzheimer's Disease Models :
    • Animal studies have demonstrated that this compound treatment can reduce amyloid-beta production, a hallmark of Alzheimer's disease. The treatment also improved cognitive performance in behavioral tests, suggesting potential benefits for neurodegenerative conditions .

Q & A

Q. What experimental methods are recommended to validate L-serine biosynthesis pathways in microbial models?

To study this compound biosynthesis (e.g., via the phosphorylated pathway or glycine conversion), employ genetic knockout models of key enzymes (e.g., serA, serB, serC) combined with metabolomic profiling. Use isotopic tracing (e.g., ¹³C-labeled glycine) to track flux through reversible reactions like GHMT2r. Validate findings by comparing mutant strain growth under serine-depleted conditions and cross-referencing with genome-scale metabolic models (GEMs) .

Q. How should researchers standardize the characterization of novel this compound derivatives for structural confirmation?

For new compounds, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and elemental analysis. Include purity assessments via HPLC and melting point analysis. For reproducibility, document synthetic protocols in detail, specifying solvent ratios, catalysts, and reaction times .

Q. What in vitro assays are suitable for evaluating this compound’s role in neuronal proliferation?

Utilize primary neural stem cell (NSC) cultures treated with this compound at physiological concentrations (e.g., 0.1–1 mM). Assess proliferation via BrdU/EdU incorporation assays and quantify microvascular growth using endothelial cell tube formation assays. Validate mechanisms by inhibiting one-carbon metabolism (e.g., folate antagonists) to isolate this compound’s contribution to purine/pyrimidine synthesis .

Advanced Research Questions

Q. How can conflicting data on this compound metabolic flux in E. coli models be resolved?

Discrepancies often arise from assumptions about reaction reversibility (e.g., GHMT2r). To address this:

  • Perform gene essentiality tests in serine/glycine-limited media.
  • Apply constraint-based metabolic modeling with thermodynamic reversibility constraints.
  • Validate predictions using targeted proteomics to measure enzyme abundance under varying conditions .

Q. What strategies optimize the detection of this compound-regulated genes in transcriptomic studies?

Use RNA-seq with paired-end sequencing and spike-in controls to normalize data. For low-abundance transcripts (e.g., PSPH), design PrimePCR™ SYBR® Green assays with melt curve analysis to confirm specificity. Apply statistical thresholds (e.g., ≥2.0-fold change, p < 0.001) and validate via qRT-PCR using housekeeping genes (e.g., GAPDH) .

Q. How should researchers design longitudinal studies to assess this compound’s neurorestorative effects in vivo?

  • Use permanent middle cerebral artery occlusion (pMCAO) models in rodents.
  • Administer this compound intravenously at 150 mg/kg/day post-ischemia.
  • Monitor outcomes via MRI for infarct volume reduction and immunohistochemistry for NSC markers (e.g., Nestin) and microvascular density. Include sham-operated controls and blinded data analysis to mitigate bias .

Methodological Challenges & Contradictions

Q. How to address inconsistencies in this compound’s role in one-carbon metabolism across cell types?

  • Perform compartment-specific metabolomics (e.g., mitochondrial vs. cytosolic fractions).
  • Compare serine hydroxymethyltransferase (SHMT) isoform expression (SHMT1 vs. SHMT2) via Western blot.
  • Use isotope-resolved tracing (e.g., ¹³C-serine) to map carbon flux into nucleotides .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) in tools like GraphPad Prism. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report IC₅₀/EC₅₀ values with 95% confidence intervals and assess assay reproducibility via intraclass correlation coefficients (ICC) .

Ethical & Reproducibility Considerations

Q. How to ensure ethical rigor in this compound studies involving animal models of neurodegeneration?

  • Adhere to ARRIVE guidelines for experimental design and reporting.
  • Minimize cohort sizes via power analysis and use non-invasive biomarkers (e.g., serum serine levels) to reduce terminal endpoints.
  • Include data from both sexes and disclose conflicts of interest in funding .

Q. What steps enhance the reproducibility of this compound supplementation protocols in cell culture?

  • Pre-test serum batches for serine content using LC-MS.
  • Use defined media formulations (e.g., DMEM/F-12 without serine/glycine).
  • Report cell passage numbers, mycoplasma testing results, and ambient CO₂ levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.